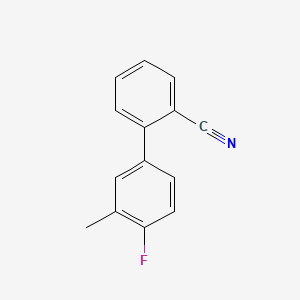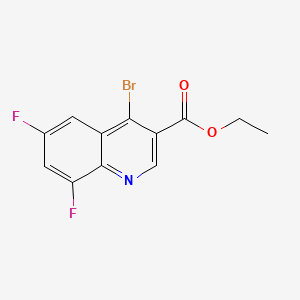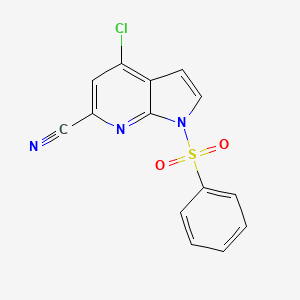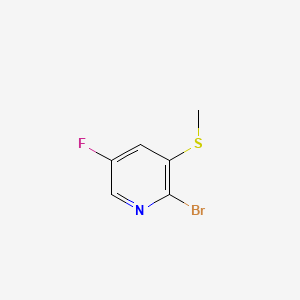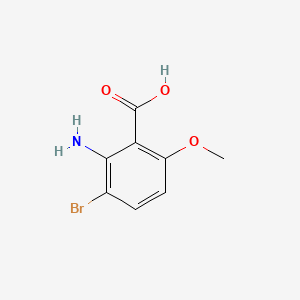![molecular formula C7H7BClNO3 B578692 [2-Chloro-5-(hydroxyiminomethyl)phenyl]boronic acid CAS No. 1272412-67-5](/img/structure/B578692.png)
[2-Chloro-5-(hydroxyiminomethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Layer-by-Layer Assembly with Chitosan
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is used in the layer-by-layer assembly of polymers. Zhang et al. (2016) explored its use in creating self-assembly multilayer thin films with chitosan-PBA and poly(vinyl alcohol) under pH control, demonstrating its potential in biocompatible coatings and drug delivery systems (Zhang et al., 2016).
Boronic Esters Synthesis
Şükran Cenikli Başeren et al. (2011) described the synthesis of boronic esters using derivatives of phenylboronic acid. This study highlights the chemical versatility and potential applications in organic synthesis and materials science (Başeren et al., 2011).
Fluorescent Probe for Hydrogen Peroxide Detection
Cai et al. (2015) developed a novel fluorescent probe using a derivative of phenylboronic acid for the detection of hydrogen peroxide, showcasing its application in analytical chemistry, particularly in the detection of reactive oxygen species (Cai et al., 2015).
Optical Modulation in Nanotechnology
Mu et al. (2012) explored the use of phenylboronic acid derivatives in modulating the optical properties of single-walled carbon nanotubes. This has implications in nanotechnology and materials science, particularly in the development of sensors and nanoelectronics (Mu et al., 2012).
Catalysis in Amidation Reactions
Wang et al. (2018) studied the use of a phenylboronic acid derivative as a catalyst in dehydrative amidation, demonstrating its potential in organic synthesis and pharmaceutical manufacturing (Wang et al., 2018).
Glucose-Responsive Hybrid Nanoassemblies
Matuszewska et al. (2015) investigated the assembly behavior of block copolymers with phenylboronic acid derivatives in glucose-responsive hybrid nanoassemblies, suggesting applications in drug delivery and biosensing (Matuszewska et al., 2015).
Multiple Micellization and Dissociation Transitions
Jin et al. (2010) demonstrated the use of phenylboronic acid-containing block copolymers to investigate micellization and dissociation transitions in thermo-responsive materials, with potential biomedical applications (Jin et al., 2010).
Biocompatible and Biodegradable Micelles
Vrbata et al. (2018) synthesized and studied biocompatible and biodegradable micelles using phenylboronic ester as the linkage, indicating its utility in the design of drug delivery vehicles responsive to physiological conditions (Vrbata & Uchman, 2018).
Cellulose Depolymerization
Levi et al. (2016) utilized derivatives of phenylboronic acid for the hydrolytic dissolution of cellulose in water, indicating a potential application in biomass processing and renewable materials (Levi et al., 2016).
Wirkmechanismus
Action Environment
The action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation of boronate esters. Additionally, the presence of diols in the environment can influence its reactivity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid can be achieved through a two-step reaction process. The first step involves the synthesis of 2-Chloro-5-nitrophenylboronic acid, which is then converted to the desired product through a reduction and hydrolysis reaction.", "Starting Materials": [ "2-Chloro-5-nitrophenylboronic acid", "Hydroxylamine hydrochloride", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Chloro-5-nitrophenylboronic acid", "Reaction conditions: 2-Chloro-5-chlorophenylboronic acid, Hydroxylamine hydrochloride, Sodium hydroxide, Water", "1. Dissolve 2-Chloro-5-chlorophenylboronic acid (1 eq) and Hydroxylamine hydrochloride (1.2 eq) in water.", "2. Add Sodium hydroxide (2 eq) to the mixture and stir at room temperature for 2 hours.", "3. Filter the resulting solid and wash with water.", "4. Dissolve the solid in hydrochloric acid and filter to obtain 2-Chloro-5-nitrophenylboronic acid as a yellow solid.", "Step 2: Reduction and hydrolysis of 2-Chloro-5-nitrophenylboronic acid", "Reaction conditions: 2-Chloro-5-nitrophenylboronic acid, Sodium dithionite, Sodium hydroxide, Water", "1. Dissolve 2-Chloro-5-nitrophenylboronic acid (1 eq) in water.", "2. Add Sodium dithionite (2 eq) and Sodium hydroxide (2 eq) to the mixture and stir at room temperature for 2 hours.", "3. Adjust pH to acidic using hydrochloric acid.", "4. Filter the resulting solid and wash with water to obtain 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid as a white solid." ] } | |
CAS-Nummer |
1272412-67-5 |
Molekularformel |
C7H7BClNO3 |
Molekulargewicht |
199.40 g/mol |
IUPAC-Name |
[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H |
InChI-Schlüssel |
NRFCKPJWQMVWJW-UHFFFAOYSA-N |
Isomerische SMILES |
B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O |
SMILES |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
Synonyme |
2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




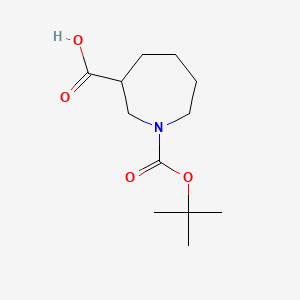
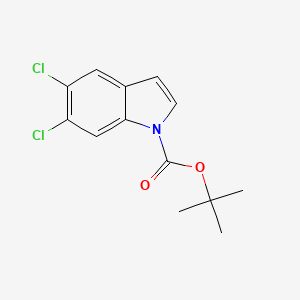

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)
